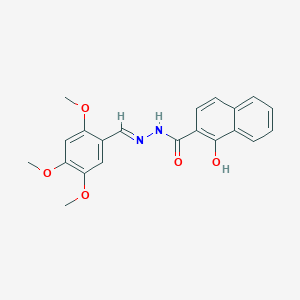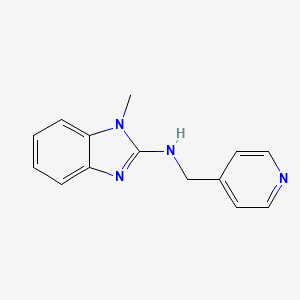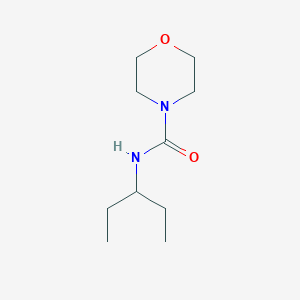
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide is a compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling. It may also inhibit cell proliferation by regulating the cell cycle and inducing cell cycle arrest. In diabetes, it may improve insulin sensitivity by activating AMPK and regulating glucose metabolism. Its neuroprotective effects may be due to its antioxidant properties and its ability to reduce oxidative stress.
Biochemical and Physiological Effects:
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can reduce oxidative stress. It also regulates glucose metabolism and improves insulin sensitivity. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its neuroprotective effects. The limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
For research on 1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide include further studies on its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Research is needed to fully understand its mechanism of action and its potential side effects. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its optimal dosage and administration. Further research is also needed to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide can be synthesized using various methods, including the reaction of 2-naphthohydrazide with 2,4,5-trimethoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-naphthohydrazide with 2,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
1-hydroxy-N'-(2,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It also has potential anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
Propriétés
IUPAC Name |
1-hydroxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-11-19(28-3)18(27-2)10-14(17)12-22-23-21(25)16-9-8-13-6-4-5-7-15(13)20(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFFSDLRKROZAL-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)



![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
